molecular formula C6H13NO2S B11720240 2-(Methanesulfonylmethyl)pyrrolidine

2-(Methanesulfonylmethyl)pyrrolidine

Cat. No.: B11720240
M. Wt: 163.24 g/mol
InChI Key: VAVPZFZZRHYBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methanesulfonylmethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Methanesulfonylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Methanesulfonylmethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)pyrrolidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Methanesulfonylmethyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2-(methylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)5-6-3-2-4-7-6/h6-7H,2-5H2,1H3

InChI Key

VAVPZFZZRHYBLR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.